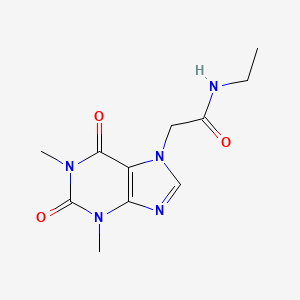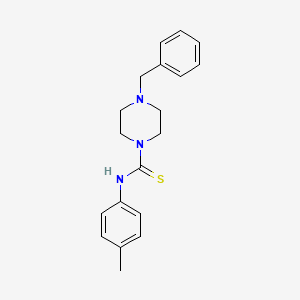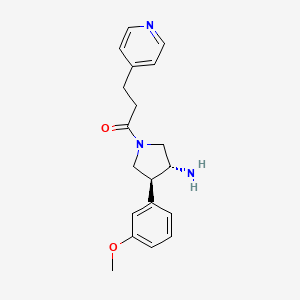
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-ethylacetamide
Overview
Description
Purine derivatives, including "2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-ethylacetamide," are of significant interest due to their biological activities and potential pharmaceutical applications. These compounds often exhibit diverse chemical and physical properties, making them valuable in various scientific and industrial fields.
Synthesis Analysis
A novel approach for the synthesis of purines has been developed, utilizing catalyst-free, one-step reactions under different conditions to yield functionalized derivatives efficiently. This method does not require metal catalysts or ligands, indicating a straightforward and highly efficient process for synthesizing purine derivatives, including potentially the compound (Qu et al., 2009).
Molecular Structure Analysis
The crystallization and structural determination of related purine derivatives have been accomplished through techniques such as X-ray diffraction. These studies contribute to our understanding of the molecular structure and the formation of hydrogen bonds, which are crucial for the compound's stability and interactions (Carvalho et al., 2007).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, including SNAr-based reactions, to introduce different functional groups at specific positions on the purine ring. These reactions are pivotal in modifying the chemical properties and enhancing the compound's biological activity (Qu et al., 2009).
Physical Properties Analysis
The synthesis and crystallization processes of purine derivatives significantly influence their physical properties, such as solubility, melting point, and crystal structure. Understanding these properties is essential for the compound's application in various fields (Carvalho et al., 2007).
Chemical Properties Analysis
The chemical properties of purine derivatives, including reactivity, stability, and the ability to form bonds with other molecules, are crucial for their biological activity. These properties are influenced by the functional groups attached to the purine ring and the overall molecular structure (Qu et al., 2009).
Scientific Research Applications
Antitumor Activity
A study synthesized derivatives of 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides and evaluated their antitumor activity on breast cancer (MCF7) and leukemic cancer (K562) cell lines. These compounds, related to 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-ethylacetamide, showed promise due to their ability to bind and block oncogenic tyrosine kinases (Sultani et al., 2017).
Chemical Synthesis and Crystal Structure
Research involving the synthesis and crystallization of compounds structurally similar to this compound was conducted, contributing to the understanding of hydrogen bonds between xanthine molecules and their crystal structures (Carvalho et al., 2007).
Neuroprotective and MAO-B Inhibitory Activities
A derivative of 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-ethylacetamide was investigated for its neuroprotective effects and monoamine oxidase-B (MAO-B) inhibitory activities. It was identified as a promising structure for in vivo evaluations due to its low neurotoxicity and high neuroprotection and MAO-B inhibitory activity (Mitkov et al., 2022).
Antimicrobial and Antioxidant Properties
Research into new strategies for synthesizing 2-(2,3,6,9-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)acetonitrile derivatives showed that these compounds have antimicrobial, antioxidant, and anticancer properties. They indicated high activity against various bacteria and cancer cell lines, highlighting their potential for therapeutic applications (Verma et al., 2021).
Antiasthmatic Activity
A study focused on developing 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives, related to this compound, for their potential antiasthmatic activity. These derivatives showed significant activity compared to standard medications (Bhatia et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c1-4-12-7(17)5-16-6-13-9-8(16)10(18)15(3)11(19)14(9)2/h6H,4-5H2,1-3H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJQDZLJPXKTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-methoxyethyl)-1-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5681108.png)

![4-chloro-N-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzamide](/img/structure/B5681116.png)
![N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide](/img/structure/B5681121.png)
![1-(4-chlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B5681131.png)
![6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazole](/img/structure/B5681135.png)

![2-[(4aR*,7aS*)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5681147.png)



![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5681198.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5681201.png)